3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile
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Overview
Description
3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methoxyimino group through a prop-2-enenitrile linkage. The presence of these functional groups contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
The synthesis of 3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with methoxyamine hydrochloride in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxyimino groups are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction pathway and conditions employed .
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of organic dyes and fluorescent materials.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions due to its fluorescent properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyimino group can engage in nucleophilic or electrophilic reactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
When compared to similar compounds, 3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(Dimethylamino)benzaldehyde: Lacks the methoxyimino and prop-2-enenitrile groups, resulting in different reactivity and applications.
Methoxyiminoacetonitrile: Contains the methoxyimino group but lacks the dimethylamino and phenyl groups, leading to distinct chemical behavior.
4-(Dimethylamino)phenylacetonitrile:
These comparisons highlight the uniqueness of this compound and its versatility in various scientific and industrial contexts.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-(methoxyiminomethyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H15N3O/c1-16(2)13-6-4-11(5-7-13)8-12(9-14)10-15-17-3/h4-8,10H,1-3H3 |
InChI Key |
DHKZRVJXNRLQJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C=NOC)C#N |
Origin of Product |
United States |
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